Cas no 1775149-08-0 (4-(5-Bromo-4-methylpyridin-2-yl)-1-methylpiperazin-2-one)

4-(5-Bromo-4-methylpyridin-2-yl)-1-methylpiperazin-2-one is a heterocyclic compound featuring a brominated pyridine core linked to a methyl-substituted piperazinone moiety. This structure confers potential utility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The bromine substituent enhances reactivity for further functionalization, while the methyl group on the pyridine ring may influence steric and electronic properties. The piperazinone component offers a versatile scaffold for modifications, making it valuable in medicinal chemistry research. Its well-defined molecular architecture ensures consistency in synthetic applications, supporting the exploration of structure-activity relationships in drug discovery.
4-(5-Bromo-4-methylpyridin-2-yl)-1-methylpiperazin-2-one structure
1775149-08-0 structure
Product name:4-(5-Bromo-4-methylpyridin-2-yl)-1-methylpiperazin-2-one
CAS No:1775149-08-0
MF:C11H14BrN3O
MW:284.152361392975
MDL:MFCD31654696
CID:4783600

4-(5-Bromo-4-methylpyridin-2-yl)-1-methylpiperazin-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(5-Bromo-4-methylpyridin-2-yl)-1-methylpiperazin-2-one
    • 4-(5-Bromo-4-methyl-pyridin-2-yl)-1-methyl-piperazin-2-one
    • MDL: MFCD31654696
    • Inchi: 1S/C11H14BrN3O/c1-8-5-10(13-6-9(8)12)15-4-3-14(2)11(16)7-15/h5-6H,3-4,7H2,1-2H3
    • InChI Key: GMQPDFZEKQRTDU-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C=C1C)N1CC(N(C)CC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 274
  • XLogP3: 1.7
  • Topological Polar Surface Area: 36.4

4-(5-Bromo-4-methylpyridin-2-yl)-1-methylpiperazin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
187652-2.500g
4-(5-Bromo-4-methylpyridin-2-yl)-1-methylpiperazin-2-one, 95%
1775149-08-0 95%
2.500g
$1980.00 2023-09-07

Additional information on 4-(5-Bromo-4-methylpyridin-2-yl)-1-methylpiperazin-2-one

Introduction to 4-(5-Bromo-4-methylpyridin-2-yl)-1-methylpiperazin-2-one (CAS No. 1775149-08-0)

4-(5-Bromo-4-methylpyridin-2-yl)-1-methylpiperazin-2-one is a significant compound in the realm of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers and drug developers. This compound, identified by the CAS number 1775149-08-0, belongs to a class of heterocyclic derivatives that are widely explored for their potential biological activities. The molecular structure incorporates a piperazine core, which is a well-known pharmacophore in medicinal chemistry, alongside a pyridine substituent with bromine and methyl groups at strategic positions. Such modifications often enhance the compound's binding affinity and selectivity, making it a promising candidate for further investigation.

The synthesis of 4-(5-Bromo-4-methylpyridin-2-yl)-1-methylpiperazin-2-one involves a series of well-established organic reactions, including condensation and functional group transformations. The presence of the bromine atom at the 5-position of the pyridine ring introduces reactivity that can be exploited in subsequent derivatization processes, allowing for the introduction of additional functional groups or linking to other molecular fragments. This flexibility is highly valuable in drug discovery, where modularity and adaptability are key factors in designing compounds with tailored properties.

In recent years, there has been growing interest in exploring the pharmacological potential of 4-(5-Bromo-4-methylpyridin-2-yl)-1-methylpiperazin-2-one and its derivatives. The piperazine moiety is particularly noteworthy, as it is frequently found in drugs targeting central nervous system (CNS) disorders, such as antipsychotics and antidepressants. The brominated pyridine component may contribute to enhanced receptor binding or metabolic stability, depending on the specific context of use. Preliminary studies have suggested that this compound could exhibit properties relevant to neurokinin receptor modulation, which is an area of active research due to the therapeutic implications of such interactions.

One of the most compelling aspects of 4-(5-Bromo-4-methylpyridin-2-yl)-1-methylpiperazin-2-one is its potential as a scaffold for developing novel therapeutic agents. The structural features present in this molecule—specifically the combination of a piperazine ring with a brominated pyridine substituent—make it an attractive starting point for medicinal chemists. By leveraging computational methods and high-throughput screening, researchers can rapidly assess the biological activity of this compound and its derivatives. This approach has already led to several promising hits in preclinical studies, highlighting the compound's significance in drug discovery efforts.

The role of 4-(5-Bromo-4-methylpyridin-2-yl)-1-methylpiperazin-2-one in academic and industrial research underscores its importance as a building block for innovative therapies. Its unique chemical profile positions it as a candidate for addressing various therapeutic challenges, particularly those related to CNS disorders and other conditions where receptor modulation plays a critical role. As research continues to uncover new applications and mechanisms of action for this compound, its relevance in pharmaceutical development is likely to grow even further.

From a synthetic chemistry perspective, 4-(5-Bromo-4-methylpyridin-2-yl)-1-methylpiperazin-2-one exemplifies the elegance of heterocyclic chemistry in creating molecules with diverse functionalities. The strategic placement of bromine and methyl groups not only influences the compound's electronic properties but also opens up avenues for further chemical manipulation. This adaptability is crucial in drug design, where achieving optimal pharmacokinetic and pharmacodynamic profiles often requires iterative modifications based on experimental data.

The growing body of literature on 4-(5-Bromo-4-methylpyridin-2-yl)-1-methylpiperazin-2-one reflects its increasing prominence in pharmaceutical research. Studies have begun to explore its interactions with various biological targets, providing insights into its potential therapeutic applications. For instance, investigations into its effects on kinin receptors have revealed promising leads for treating inflammatory conditions. Such findings reinforce the importance of this compound as a valuable asset in the quest for novel treatments.

In conclusion, 4-(5-Bromo-4-methylpyridin-2-yl)-1-methylpiperazin-2-one (CAS No. 1775149-08-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its synthesis presents opportunities for further innovation through modular design principles, while preliminary research suggests exciting possibilities for therapeutic applications. As scientists continue to explore its properties and derivatives, this compound is poised to play an increasingly important role in the development of next-generation medications.

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